Cas no 1264-72-8 (colistin sulfate)
colistin sulfate Chemical and Physical Properties
Names and Identifiers
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- colistin sulfate
- n-[3-amino-1-[[1-[[3-amino-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]carbamoyl]-2-hydroxy-propyl]carbamoyl]propyl]-5-methyl-heptanamide sulfate
- Colistin Sulphate
- Colistin Sulfate (mixture)
- Colistin sulfate (USP Grade)
- Colistin sulfate salt
- Polymyxin E Sulfate
- Colistin sulfate salt,Polymyxin E
- Polymyxin E
- Polymyxin?E
- Polymyxin E
- N-[3-Amino-1-[[1-[[3-amino-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]carbamoyl]-
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- MDL: MFCD27976775
- Inchi: InChI=1S/C53H100N16O13.H2O4S/c1-10-30(6)12-11-13-41(72)69(9)40(18-24-58)51(80)68-43(32(8)71)53(82)64-35(16-22-56)45(74)63-37-19-25-59-52(81)42(31(7)70)67-48(77)36(17-23-57)61-44(73)33(14-20-54)62-49(78)38(26-28(2)3)66-50(79)39(27-29(4)5)65-46(75)34(15-21-55)60-47(37)76;1-5(2,3)4/h28-40,42-43,70-71H,10-27,54-58H2,1-9H3,(H,59,81)(H,60,76)(H,61,73)(H,62,78)(H,63,74)(H,64,82)(H,65,75)(H,66,79)(H,67,77)(H,68,80);(H2,1,2,3,4)/t30-,31+,32+,33-,34+,35-,36-,37-,38-,39+,40-,42-,43-;/m0./s1
- InChI Key: ZXUKURBSMVLKMA-OIMIRRAPSA-N
- SMILES: CCC(C)CCCC(N[C@@H](CCN)C(N[C@H](C(N[C@H](C(N[C@@H](CCNC([C@H]([C@H](O)C)N1)=O)C(N[C@@H](CCN)C(N[C@H](CC(C)C)C(N[C@@H](CC(C)C)C(N[C@@H](CCN)C(N[C@@H](CCN)C1=O)=O)=O)=O)=O)=O)=O)CCN)=O)[C@H](O)C)=O)=O.O=S(O)(O)=O
Computed Properties
- Exact Mass: 1252.72000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 19
- Hydrogen Bond Acceptor Count: 33
- Heavy Atom Count: 87
- Rotatable Bond Count: 32
- Complexity: 2130
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 1001
- Topological Polar Surface Area: 640
Experimental Properties
- Color/Form: Not determined
- Melting Point: 200-220 ºC
- Solubility: H2O: soluble50mg/mL
- Water Partition Coefficient: Soluble in water
- PSA: 573.64000
- LogP: 1.96320
- Merck: 14,2479
- Solubility: Not determined
colistin sulfate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: MissingPhrase-N15.00950417
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: S45
- RTECS:TR1500000
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Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- Risk Phrases:R25
- Packing Group:III
- Safety Term:6.1(b)
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
colistin sulfate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MH387-5g |
colistin sulfate |
1264-72-8 | ≥19,000 U/mg | 5g |
¥122.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MH387-1g |
colistin sulfate |
1264-72-8 | ≥19,000 U/mg | 1g |
¥61.0 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C4461-100MG |
colistin sulfate |
1264-72-8 | ≥19,000IU/mg | 100MG |
¥581.59 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C4461-1G |
colistin sulfate |
1264-72-8 | ≥19,000IU/mg | 1G |
¥2642.19 | 2022-02-23 | |
| abcr | AB348904-10 g |
Colistin sulfate; . |
1264-72-8 | 10g |
€60.70 | 2022-03-25 | ||
| abcr | AB348904-25 g |
Colistin sulfate; . |
1264-72-8 | 25 g |
€307.50 | 2023-07-19 | ||
| abcr | AB348904-100 g |
Colistin sulfate; . |
1264-72-8 | 100 g |
€582.00 | 2023-07-19 | ||
| abcr | AB348904-500 g |
Colistin sulfate; . |
1264-72-8 | 500g |
€225.50 | 2022-03-25 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16906-50mg |
Colistin Sulfate |
1264-72-8 | 98% | 50mg |
¥617.00 | 2023-09-09 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17057-1g |
Colistin Sulfate |
1264-72-8 | USP,19000IU/mg | 1g |
¥50.00 | 2021-09-02 |
colistin sulfate Suppliers
colistin sulfate Related Literature
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1. 790. The identities of the antibiotics colistin and polymyxin ES. Wilkinson,L. A. Lowe J. Chem. Soc. 1964 4107
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Francesc Rabanal,Yolanda Cajal Nat. Prod. Rep. 2017 34 886
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A. H. Thomas,J. M. Thomas,I. Holloway Analyst 1980 105 1068
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Zhongquan Lin,Xiang Zhao,Jiaoqi Huang,Wei Liu,Yuting Zheng,Xiang Yang,Yang Zhang,Marc Lamy de la Chapelle,Weiling Fu Analyst 2019 144 2803
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A. R. Pinho,M. J. Rocha,G. Alves,A. C. Falc?o,A. C. Fortuna Anal. Methods 2018 10 389
Additional information on colistin sulfate
Introduction to Colistin Sulfate (CAS No. 1264-72-8) in Modern Pharmaceutical Applications
Colistin sulfate, with the chemical compound identifier CAS No. 1264-72-8, is a well-established antibiotic belonging to the polymyxin class. This compound has garnered significant attention in the field of pharmaceuticals due to its potent activity against Gram-negative bacteria, particularly those that exhibit multidrug resistance. The sulfated form of colistin enhances its solubility and bioavailability, making it a versatile therapeutic agent in clinical settings.
The mechanism of action of colistin sulfate involves the disruption of the outer membrane of Gram-negative bacteria, leading to cell membrane dysfunction and ultimately cell death. This mechanism is particularly crucial in addressing infections caused by Escherichia coli, Klebsiella pneumoniae, and other challenging pathogens that have developed resistance to conventional antibiotics.
In recent years, the rise of carbapenem-resistant organisms (CROs) has prompted a renewed interest in polymyxins, including colistin sulfate. Clinical studies have demonstrated its efficacy in treating infections caused by these highly resistant bacteria, often in combination with other antibiotics to enhance therapeutic outcomes. The combination therapy approach leverages the synergistic effects of different antimicrobial agents, improving overall treatment success rates.
One of the most compelling aspects of colistin sulfate is its role in combating antibiotic-resistant infections. The global health crisis posed by multidrug-resistant bacteria necessitates the development and utilization of alternative treatments. Colistin sulfate, with its long history of use and proven efficacy, remains a critical component in the armamentarium against resistant pathogens.
The pharmacokinetic properties of colistin sulfate have been extensively studied to optimize dosing regimens and minimize potential side effects. Research indicates that intravenous administration is often preferred for severe infections due to its rapid absorption and high bioavailability. Additionally, monitoring renal function is essential during therapy to avoid nephrotoxicity, a known adverse effect associated with polymyxins.
The synthesis and purification of colistin sulfate adhere to stringent pharmaceutical standards to ensure product quality and consistency. Advances in biotechnological methods have improved the production process, allowing for scalable manufacturing while maintaining high purity levels. These advancements are crucial for meeting the increasing demand for effective antibiotics like colistin sulfate.
Emerging research also explores novel derivatives of colistin that aim to enhance its efficacy while reducing toxicity. Structural modifications have led to compounds with improved pharmacokinetic profiles, potentially expanding the therapeutic window for this vital antibiotic. Such innovations highlight the ongoing commitment to developing next-generation antimicrobial agents based on established molecular frameworks.
The regulatory landscape for colistin sulfate has evolved in response to changing clinical needs and emerging resistance patterns. Regulatory agencies now emphasize the judicious use of polymyxins to preserve their efficacy for life-threatening infections. Guidelines recommend reserving colistin sulfate for cases where other treatment options are ineffective or unavailable, ensuring its role as a last-resort therapy when necessary.
The impact of colistin sulfate extends beyond clinical applications into public health initiatives aimed at controlling resistant bacterial spread. Surveillance programs track the prevalence of colistin-resistant strains, informing infection control strategies and guiding antibiotic stewardship policies. These efforts are critical in mitigating the global threat posed by antibiotic resistance.
In conclusion, colistin sulfate (CAS No. 1264-72-8) remains a cornerstone in modern antimicrobial therapy due to its effectiveness against resistant Gram-negative pathogens. Ongoing research continues to refine its use, explore novel derivatives, and integrate it into comprehensive treatment strategies. As antibiotic resistance remains a pressing public health concern, compounds like colistin will continue to play a pivotal role in addressing this challenge.
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